molecular formula C12H9Cl2FN4O2 B11771477 2-Chloro-6-fluorobenzaldehyde O-((5-chloro-1-methyl-1H-pyrazol-4-yl)carbamoyl) oxime

2-Chloro-6-fluorobenzaldehyde O-((5-chloro-1-methyl-1H-pyrazol-4-yl)carbamoyl) oxime

Cat. No.: B11771477
M. Wt: 331.13 g/mol
InChI Key: UBVVEAXPUVPRHS-ZWSORDCHSA-N
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Description

2-Chloro-6-fluorobenzaldehyde O-((5-chloro-1-methyl-1H-pyrazol-4-yl)carbamoyl) oxime is a complex organic compound that features a combination of halogenated benzaldehyde and pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorobenzaldehyde O-((5-chloro-1-methyl-1H-pyrazol-4-yl)carbamoyl) oxime typically involves multiple steps:

    Preparation of 2-Chloro-6-fluorobenzaldehyde: This intermediate is synthesized by the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride.

    Formation of the Pyrazole Derivative: The pyrazole derivative, 5-chloro-1-methyl-1H-pyrazole, is synthesized through the reaction of appropriate hydrazine derivatives with 1,3-diketones.

    Coupling Reaction: The final step involves the coupling of 2-chloro-6-fluorobenzaldehyde with the pyrazole derivative in the presence of a suitable base to form the oxime linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzaldehyde O-((5-chloro-1-methyl-1H-pyrazol-4-yl)carbamoyl) oxime can undergo various types of chemical reactions:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: 2-Chloro-6-fluorobenzoic acid.

    Reduction: 2-Chloro-6-fluorobenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-fluorobenzaldehyde O-((5-chloro-1-methyl-1H-pyrazol-4-yl)carbamoyl) oxime has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with specific biological pathways in pests.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzaldehyde O-((5-chloro-1-methyl-1H-pyrazol-4-yl)carbamoyl) oxime involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can modulate the activity of specific receptors, leading to altered cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzaldehyde
  • 5-Chloro-1-methyl-1H-pyrazole
  • 2-Chloro-6-fluorobenzaldoxime

Uniqueness

2-Chloro-6-fluorobenzaldehyde O-((5-chloro-1-methyl-1H-pyrazol-4-yl)carbamoyl) oxime is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its dual functionality as both an aldehyde and an oxime derivative allows for diverse chemical transformations and applications.

Properties

Molecular Formula

C12H9Cl2FN4O2

Molecular Weight

331.13 g/mol

IUPAC Name

[(Z)-(2-chloro-6-fluorophenyl)methylideneamino] N-(5-chloro-1-methylpyrazol-4-yl)carbamate

InChI

InChI=1S/C12H9Cl2FN4O2/c1-19-11(14)10(6-16-19)18-12(20)21-17-5-7-8(13)3-2-4-9(7)15/h2-6H,1H3,(H,18,20)/b17-5-

InChI Key

UBVVEAXPUVPRHS-ZWSORDCHSA-N

Isomeric SMILES

CN1C(=C(C=N1)NC(=O)O/N=C\C2=C(C=CC=C2Cl)F)Cl

Canonical SMILES

CN1C(=C(C=N1)NC(=O)ON=CC2=C(C=CC=C2Cl)F)Cl

Origin of Product

United States

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